molecular formula C12H6F3NS2 B2905175 3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine CAS No. 478080-15-8

3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine

Cat. No.: B2905175
CAS No.: 478080-15-8
M. Wt: 285.3
InChI Key: CHXUVLIATZSHGQ-UHFFFAOYSA-N
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Description

3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine is a heterocyclic compound that features a thieno[3,2-b]pyridine core with a trifluoromethyl group at the 6-position and a thienyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine typically involves the construction of the thieno[3,2-b]pyridine core followed by the introduction of the trifluoromethyl and thienyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from a 2-aminothiophene derivative, the compound can be synthesized through a series of reactions including halogenation, nucleophilic substitution, and cyclization .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s utility in different applications .

Scientific Research Applications

3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly valuable in applications requiring precise control over molecular interactions and reactivity.

Properties

IUPAC Name

3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3NS2/c13-12(14,15)7-4-10-11(16-5-7)8(6-18-10)9-2-1-3-17-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXUVLIATZSHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC3=C2N=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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